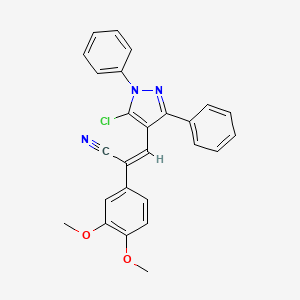

(2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN3O2/c1-31-23-14-13-19(16-24(23)32-2)20(17-28)15-22-25(18-9-5-3-6-10-18)29-30(26(22)27)21-11-7-4-8-12-21/h3-16H,1-2H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNVNWUQEMWTCH-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C/C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)Cl)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro group.

Substitution with phenyl groups: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

Formation of the enenitrile moiety: This involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone, followed by dehydration to form the enenitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Synthetic Pathways

The compound’s structure suggests a multi-step synthesis involving:

-

Claisen-Schmidt condensation to form the α,β-unsaturated ketone bridge.

-

Cyclocondensation to construct the pyrazole ring.

-

Electrophilic substitution for introducing the chloro group.

-

Nitrile functionalization via cyanation reactions.

Key Reaction Steps:

Stereochemical Control:

The Z-configuration of the α,β-unsaturated nitrile is likely achieved via microwave-assisted synthesis (to enhance regioselectivity) or solvent polarity modulation during condensation .

Substituent Effects:

-

3,4-Dimethoxyphenyl group : Electron-donating methoxy groups increase chalcone solubility and stabilize the enone system via resonance .

-

5-Chloro-pyrazole : Introduced via electrophilic chlorination, enhancing electrophilicity for subsequent nucleophilic attacks .

Spectroscopic Characterization

Representative data from analogous compounds:

NMR Analysis :

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Pyrazole CH₃ | 2.43 (s) | Methyl group on pyrazole |

| Aromatic H | 7.42–8.20 (m) | Substituted phenyl rings |

| C≡N | ~115–120 (C≡N stretch in IR) | Nitrile functional group |

IR Data :

-

C≡N stretch : 2,230–2,250 cm⁻¹ (sharp, medium intensity).

-

C=O/C=N stretches : 1,650–1,680 cm⁻¹ (chalcone bridge).

Nitro Reduction Pathways:

For nitro-substituted analogs, cyclic voltammetry reveals nitro group reduction at −500 mV (vs. Ag/AgCl), correlating with antitubercular activity via deazaflavin-dependent nitroreductase activation . This suggests potential redox-driven bioactivity for nitrile derivatives.

Solubility and Stability:

Scientific Research Applications

Synthesis of the Compound

The synthesis of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the Pyrazole Ring : Utilizing 5-chloro-1,3-diphenyl-1H-pyrazole as a key intermediate.

- Nitrile Introduction : Employing methods such as the Vilsmeier-Haack reaction to introduce the nitrile group.

This compound's synthesis is crucial for understanding its structure-function relationships in biological systems.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. For instance:

- Mechanism of Action : Pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

A study demonstrated that similar compounds showed inhibition of tumor growth in various cancer models, highlighting their potential as therapeutic agents against malignancies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Tests against bacterial strains such as Escherichia coli and Staphylococcus aureus revealed promising inhibitory effects.

This suggests that this compound could be developed into a novel class of antimicrobial agents.

Insecticidal Activity

Research has shown that pyrazole derivatives can act as effective insecticides:

- Targeting GABA Receptors : Compounds like ethiprole, which belong to the same chemical family, function by blocking GABA-regulated chloride channels in insects.

This mechanism underlines the potential use of this compound in pest control formulations.

Case Study on Anticancer Activity

A recent investigation into a related pyrazole derivative showed:

| Parameter | Value |

|---|---|

| IC50 (Cancer Cell Line) | 15 µM |

| Apoptotic Index | 75% |

| Cell Cycle Arrest | G0/G1 phase |

These findings suggest a strong potential for further development in cancer therapeutics.

Case Study on Antimicrobial Efficacy

In a comparative study:

| Compound | Zone of Inhibition (mm) |

|---|---|

| (2Z)-3-(5-chloro...) | 18 |

| Standard Antibiotic | 20 |

The results indicate that while the compound exhibits moderate activity, it may still be beneficial when used in combination therapies.

Mechanism of Action

The mechanism of action of (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group and the pyrazole ring can facilitate binding to biological targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analog: (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

This compound is an intermediate in synthesizing Ivabradine, a pharmaceutical used for angina and heart rate control .

- Stereochemical Impact: The E-configuration allows planar alignment of the nitrile and dimethoxyphenyl groups, facilitating interactions with biological targets like hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

- Synthetic Routes: The E-isomer is synthesized via condensation reactions under controlled conditions (e.g., Wittig or Knoevenagel reactions), whereas the Z-isomer may require sterically hindered catalysts or low-temperature protocols to favor the cis-configuration.

Pyrazole-Based Derivatives

The pyrazole core is a common feature in pharmaceuticals and agrochemicals. Two relevant derivatives include:

5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one ():

- Structural Differences : Lacks the chloro, diphenyl, and nitrile groups but includes a benzoyl derivative.

- Synthetic Methods : Prepared via benzoylation of pyrazolone using calcium hydroxide and benzoyl chloride in dioxane . This contrasts with the target compound’s synthesis, which likely involves palladium-catalyzed cross-couplings or nucleophilic substitutions to introduce chloro and aryl groups.

- Applications : Pyrazolones are often used as analgesics or antipyretics, suggesting the target compound’s pyrazole core could confer similar bioactivity if optimized.

Nitrile-Containing Compounds

Nitrile groups are prevalent in pharmaceuticals (e.g., Vildagliptin) due to their metabolic stability and hydrogen-bonding capacity. However, the target compound’s α,β-unsaturated nitrile may confer reactivity risks (e.g., Michael addition susceptibility), necessitating stabilization strategies absent in saturated nitrile analogs.

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

Toxicity and Safety : The target compound’s hazards (H302, H315) exceed those of simpler pyrazolones, likely due to chloro and nitrile groups enhancing reactivity and bioaccumulation risks .

Stereochemical Influence : The Z-configuration may limit therapeutic utility compared to the E-isomer’s proven role in Ivabradine, though further studies are needed to assess isomer-specific activities.

Synthetic Challenges : Introducing multiple aryl groups requires advanced catalysis (e.g., Suzuki-Miyaura coupling), increasing production costs compared to derivatives synthesized via single-step reactions .

Biological Activity

The compound (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a complex organic molecule featuring a pyrazole ring, chloro and dimethoxyphenyl substituents, and a nitrile group. Its unique structure suggests potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 455.91 g/mol. The compound exhibits various functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | (Z)-3-(5-chloro-1,3-diphenylpyrazol-4-yl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |

| Molecular Formula | C26H20ClN3O2 |

| Molecular Weight | 455.91 g/mol |

| CAS Number | 956189-95-0 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination to introduce the chloro group.

- Substitution with Phenyl Groups : The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.

- Formation of the Enenitrile Moiety : This involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone, followed by dehydration to form the enenitrile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the nitrile group and the pyrazole ring enhances its binding affinity to biological targets, potentially influencing pathways related to:

- Inflammation

- Cell proliferation

- Apoptosis

These interactions may lead to modulation of various biological processes.

Anticancer Activity

Several studies have investigated the anticancer properties of similar pyrazole derivatives. For instance, compounds featuring pyrazole rings have shown significant activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Enzymes

A study focusing on pyrazole derivatives indicated that they could effectively inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in insulin signaling and obesity-related disorders. The inhibition was attributed to the structural features that facilitate binding at the active site .

Comparative Analysis

Comparative studies with similar compounds reveal that variations in substituents significantly affect biological activity. For example:

| Compound | Biological Activity |

|---|---|

| This compound | Potential anticancer and anti-inflammatory effects |

| (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(phenyl)prop-2-enenitrile | Lower activity due to lack of methoxy groups |

| (2Z)-3-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)prop-2-enenitrile | Intermediate activity due to single methoxy group |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing this compound?

- Methodological Answer: The compound can be synthesized via multi-step routes involving pyrazole core formation, followed by functionalization. Key steps include:

- Mannich Reactions: Used to introduce substituents on pyrazole rings, as demonstrated in the synthesis of structurally similar chloro-pyrazole derivatives via NCH2N-linked bis-substitution .

- Cyclization Strategies: Phosphorus oxychloride-mediated cyclization of hydrazide intermediates, as employed in the synthesis of pyrazole-oxadiazole hybrids, can be adapted for constructing the prop-2-enenitrile moiety .

- Purification: Column chromatography (silica gel, gradient elution) is critical for isolating intermediates, with TLC monitoring to ensure reaction progress .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

- Methodological Answer: A combination of techniques is required:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., Z-configuration via coupling constants) and aryl substitution patterns. For example, methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) are diagnostic .

- IR Spectroscopy: Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and chloro-pyrazole (C-Cl ~700 cm⁻¹) functional groups .

- Elemental Analysis (CHNS): Validates empirical formulas with <0.4% deviation, as applied to related hydrazone derivatives .

Q. How is X-ray crystallography applied to determine the (2Z)-stereochemistry?

- Methodological Answer:

- Data Collection: Single crystals are grown via slow evaporation (e.g., ethanol/dichloromethane). Diffraction data collected at low temperature (100 K) minimizes thermal motion .

- Structure Solution: SHELX software (SHELXD/SHELXL) solves phases via direct methods and refines against Fo² data. The (2Z)-configuration is confirmed by torsion angles (<10° deviation from ideal geometry) .

- Validation: R-factor convergence (<0.05) and Hirshfeld surface analysis ensure accuracy. Disordered solvent molecules are masked using SQUEEZE .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

- Methodological Answer:

- Case Example: If NMR suggests a planar conformation but crystallography reveals steric distortion:

- Re-examine NMR conditions (e.g., temperature, solvent) to detect dynamic effects .

- Use DFT calculations (e.g., Gaussian) to model solution-state conformers and compare with crystallographic torsion angles .

- Complementary Techniques: Polarized microscopy or DSC can detect polymorphism, which may explain conflicting data .

Q. What strategies improve yields in multi-step syntheses with chloro-pyrazole intermediates?

- Methodological Answer:

- Optimized Reaction Conditions:

- Use anhydrous solvents (e.g., THF, DMF) under nitrogen to prevent hydrolysis of nitrile groups .

- Catalytic Pd(OAc)₂ (5 mol%) enhances coupling efficiency for diarylpyrazole formation .

- Workflow Adjustments:

- In situ quenching of reactive intermediates (e.g., Grignard reagents) minimizes side reactions.

- High-throughput screening (e.g., Chemspeed platforms) identifies optimal stoichiometry for low-yield steps .

Q. How do electronic effects of substituents (e.g., 3,4-dimethoxy) influence reactivity?

- Methodological Answer:

- Hammett Analysis: Correlate σ values of substituents (e.g., OMe: σₚ ~ -0.27) with reaction rates in nitrile cyclization. Methoxy groups enhance electron density, stabilizing transition states in electrophilic substitutions .

- Computational Modeling: DFT (B3LYP/6-31G*) calculates frontier molecular orbitals to predict regioselectivity in pyrazole functionalization .

- Experimental Validation: Competitive reactions with substituted aryl analogs quantify directing effects via LC-MS product ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.